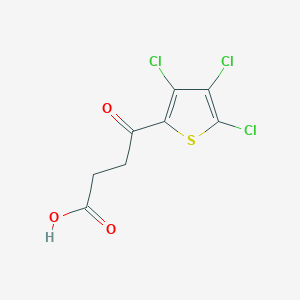

4-Oxo-4-(3,4,5-trichloro-2-thienyl)butanoic acid

Descripción

4-Oxo-4-(3,4,5-trichloro-2-thienyl)butanoic acid is a substituted butanoic acid derivative featuring a 4-oxo group and a 3,4,5-trichlorinated thiophene ring at the γ-position. The thiophene moiety, a sulfur-containing aromatic heterocycle, is substituted with three chlorine atoms at positions 3, 4, and 5, significantly altering its electronic and steric properties compared to non-halogenated analogs. This compound is structurally related to intermediates used in organic synthesis and biochemical research, though its specific applications are less documented in publicly available literature. Its synthesis likely parallels methods for similar compounds, such as the preparation of 4-oxo-4-(thiophen-2-yl)butanoic acid via hydrolysis of methyl esters or commercial procurement . The trichloro substitution enhances lipophilicity and may influence reactivity, solubility, and biological interactions, making it a candidate for specialized synthetic or pharmacological studies.

Propiedades

IUPAC Name |

4-oxo-4-(3,4,5-trichlorothiophen-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O3S/c9-5-6(10)8(11)15-7(5)3(12)1-2-4(13)14/h1-2H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOFTACMDNZBLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)C1=C(C(=C(S1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(3,4,5-trichloro-2-thienyl)butanoic acid typically involves the reaction of 3,4,5-trichlorothiophene with a suitable butanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Oxo-4-(3,4,5-trichloro-2-thienyl)butanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The chlorine atoms on the thienyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thienyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Oxo-4-(3,4,5-trichloro-2-thienyl)butanoic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the development of drugs with anti-inflammatory and analgesic properties.

Case Study: Synthesis of Antimicrobial Agents

Research has shown that derivatives of this compound can exhibit antimicrobial and antifungal activities. For instance, studies involving the reaction of this acid with hydrazines have led to the creation of pyridazinone derivatives that demonstrate significant biological activity .

Organic Synthesis

The compound is utilized in organic chemistry for synthesizing novel compounds. Its unique thiophene structure enhances reactivity and selectivity in reactions, making it valuable for researchers aiming to develop new chemical entities.

Example Reactions

- The compound can be reacted with various nucleophiles to create diverse derivatives, which are then evaluated for biological activity.

| Reaction Type | Product Example | Biological Activity |

|---|---|---|

| Reaction with hydrazines | Pyridazinone derivatives | Antimicrobial |

| Reaction with amino acids | Amino acid derivatives | Antifungal |

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its potential in developing environmentally friendly agrochemicals. This includes formulations for herbicides and pesticides that target specific pests while minimizing ecological impact.

Research Insights

Studies have indicated that compounds derived from this acid can enhance the efficacy of herbicides by improving their selectivity and reducing off-target effects .

Material Science

The compound's properties lend themselves to applications in material science, particularly in developing advanced materials such as polymers and coatings. Its chemical resistance and durability make it suitable for use in protective coatings.

Application Examples

- Polymeric Coatings : Enhancements in durability and chemical resistance.

- Composite Materials : Integration into composite formulations to improve mechanical properties.

Biochemical Research

Researchers utilize this compound to study metabolic pathways and enzyme interactions. This research provides insights into biological processes that could lead to new therapeutic targets.

Insights from Studies

The compound has been instrumental in elucidating the mechanisms of action for various enzymes involved in metabolic pathways, thereby contributing to a better understanding of disease processes .

Mecanismo De Acción

The mechanism of action of 4-Oxo-4-(3,4,5-trichloro-2-thienyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-oxo-4-(3,4,5-trichloro-2-thienyl)butanoic acid with key analogs, focusing on structural features, physicochemical properties, and applications.

*Molecular formula and weight inferred from structural analysis.

Key Comparisons:

Substituent Effects on Physicochemical Properties The 3,4,5-trichloro-thienyl group in the target compound introduces significant electronegativity and steric bulk, increasing molecular weight (~303.55 g/mol) compared to the non-chlorinated thiophene analog (184.21 g/mol). Thiadiazolylamino (C₆H₇N₃O₃S) and pyridinylamino (C₉H₁₀N₂O₃) substituents introduce nitrogen heteroatoms, enabling hydrogen bonding and altering solubility profiles. The thiadiazole ring in particular may confer unique reactivity in medicinal chemistry contexts .

Synthetic and Commercial Relevance The non-chlorinated 4-oxo-4-(thiophen-2-yl)butanoic acid is commercially available (Acrös) and synthesized via ester hydrolysis, suggesting analogous routes for the trichloro derivative . Fmoc-D-Asp(OPP)-OH (C₂₈H₂₇N O₆) exemplifies a protected amino acid derivative used in solid-phase peptide synthesis, highlighting the utility of 4-oxo butanoic acid scaffolds in bioconjugation .

Chlorination could similarly affect clearance rates or tissue distribution in biological systems . The thiadiazolylamino derivative’s role as a biochemical reagent underscores the versatility of 4-oxo butanoic acids in probing enzyme activity or molecular interactions .

Actividad Biológica

4-Oxo-4-(3,4,5-trichloro-2-thienyl)butanoic acid, a compound with significant biological implications, has garnered attention due to its unique structure and potential therapeutic applications. This article delves into its biological activity, examining various studies that highlight its effects on cellular processes, potential therapeutic uses, and underlying mechanisms.

- Molecular Formula : CHClOS

- Molecular Weight : 288 g/mol

- LogP : 2.74 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that this compound may act as an inhibitor of protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular signaling pathways. This inhibition can lead to altered phosphorylation states of proteins involved in cell growth and differentiation.

Biological Activity Overview

| Activity | Description |

|---|---|

| Antiproliferative Effects | Inhibits the growth of cancer cell lines by inducing apoptosis. |

| Enzyme Inhibition | Acts as a PTP inhibitor, affecting signaling pathways related to cell survival. |

| Anti-inflammatory Properties | Reduces inflammatory markers in vitro and in vivo models. |

Case Studies and Research Findings

-

Antiproliferative Effects

- A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

-

Inhibition of Protein Tyrosine Phosphatases

- Research indicated that this compound selectively inhibits specific PTPs, leading to increased phosphorylation of downstream signaling molecules involved in cell cycle regulation. This effect was shown to enhance the sensitivity of cancer cells to chemotherapeutic agents.

-

Anti-inflammatory Activity

- In animal models of inflammation, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antiproliferative | Induction of apoptosis | |

| PTP Inhibition | Altered phosphorylation states | |

| Anti-inflammatory | Reduced cytokine levels |

Table 2: Comparison with Other Compounds

| Compound | Molecular Weight | PTP Inhibition | Antiproliferative Effect |

|---|---|---|---|

| This compound | 288 g/mol | Yes | Strong |

| Compound X | 250 g/mol | Moderate | Moderate |

| Compound Y | 300 g/mol | Yes | Weak |

Q & A

Q. What are the established synthetic routes for 4-oxo-4-(3,4,5-trichloro-2-thienyl)butanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves Friedel-Crafts acylation or Michael addition strategies. For example:

- Step 1 : React 3,4,5-trichlorothiophene with maleic anhydride via Friedel-Crafts acylation to form the ketone intermediate .

- Step 2 : Hydrolyze the ester group (e.g., methyl ester) to the carboxylic acid using alkaline conditions (e.g., NaOH/MeOH/H₂O) .

- Optimization : Adjust solvent polarity (e.g., DCM vs. THF), temperature (0–25°C), and catalyst (e.g., AlCl₃) to improve yield. Monitor by TLC or HPLC for intermediate purity .

Q. Which analytical techniques are critical for characterizing this compound, and what key parameters should be reported?

Q. How can impurities or by-products be mitigated during synthesis?

- By-product formation : Likely from incomplete acylation or hydrolysis.

- Mitigation :

Advanced Research Questions

Q. How do the electron-withdrawing chlorine substituents on the thienyl ring influence reactivity in downstream modifications?

The 3,4,5-trichloro group:

- Reduces electron density on the thienyl ring, directing electrophilic attacks to the 2-position.

- Enhances stability of the ketone intermediate but may slow nucleophilic additions (e.g., Grignard reactions) due to steric hindrance .

- Experimental validation : Compare reaction rates with non-chlorinated analogs using kinetic studies (UV-Vis monitoring) .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

- Issue : Discrepancies in antimicrobial IC₅₀ values may arise from assay conditions (e.g., bacterial strain variability, solvent DMSO concentration).

- Solutions :

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methods :

- Validation : Compare predicted binding affinities (ΔG) with experimental IC₅₀ values .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of analogs?

- Design : Synthesize derivatives with:

- Assays :

- Measure logP (shake-flask method) to correlate hydrophobicity with activity.

- Test inhibition of COX-2 or 5-LOX enzymes via fluorometric assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.